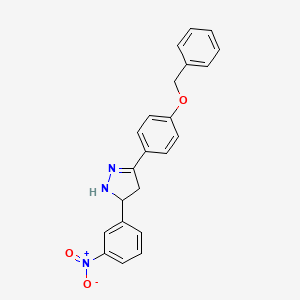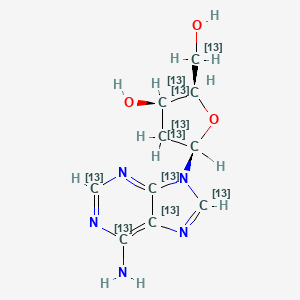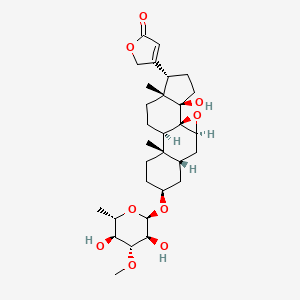
17|A-Deacetyltanghinin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
17α-Deacetyltanghinin is a cardenolide glycoside that can be isolated from the air-dried leaves of the plant Cerbera odollam . This compound is known for its unique chemical structure and potential biological activities. It has a molecular formula of C30H44O9 and a molecular weight of 548.66 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The primary method of obtaining 17α-Deacetyltanghinin is through isolation from natural sources, specifically the air-dried leaves of Cerbera odollam . The process involves solvent extraction followed by chromatographic techniques to purify the compound.
Industrial Production Methods: Currently, there are no widely established industrial production methods for 17α-Deacetyltanghinin. The compound is mainly produced in research laboratories for scientific studies .
Analyse Chemischer Reaktionen
Types of Reactions: 17α-Deacetyltanghinin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) and hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions under mild conditions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Wissenschaftliche Forschungsanwendungen
17α-Deacetyltanghinin has several scientific research applications, including:
Wirkmechanismus
Vergleich Mit ähnlichen Verbindungen
Tanghinin: A closely related cardenolide glycoside with similar biological activities.
Ouabain: Another cardenolide known for its potent cardiotonic effects.
Digitoxin: A well-known cardenolide used in the treatment of heart failure.
Uniqueness: 17α-Deacetyltanghinin is unique due to its specific structural features and the source from which it is isolated. Its distinct chemical structure allows for unique interactions with molecular targets, making it a valuable compound for scientific research .
Eigenschaften
Molekularformel |
C30H44O9 |
|---|---|
Molekulargewicht |
548.7 g/mol |
IUPAC-Name |
3-[(1R,3S,5S,7S,10S,11R,14R,15S,18R)-7-[(2R,3S,4R,5S,6S)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-18-hydroxy-10,14-dimethyl-2-oxapentacyclo[9.7.0.01,3.05,10.014,18]octadecan-15-yl]-2H-furan-5-one |
InChI |
InChI=1S/C30H44O9/c1-15-23(32)25(35-4)24(33)26(37-15)38-18-5-8-27(2)17(12-18)13-21-30(39-21)20(27)7-9-28(3)19(6-10-29(28,30)34)16-11-22(31)36-14-16/h11,15,17-21,23-26,32-34H,5-10,12-14H2,1-4H3/t15-,17-,18-,19-,20+,21-,23-,24-,25+,26-,27-,28+,29+,30+/m0/s1 |
InChI-Schlüssel |
LVGNJQMAMYJAIL-SDRANUSUSA-N |
Isomerische SMILES |
C[C@H]1[C@@H]([C@H]([C@@H]([C@@H](O1)O[C@H]2CC[C@@]3([C@H]4CC[C@@]5([C@@H](CC[C@@]5([C@]46[C@@H](O6)C[C@@H]3C2)O)C7=CC(=O)OC7)C)C)O)OC)O |
Kanonische SMILES |
CC1C(C(C(C(O1)OC2CCC3(C4CCC5(C(CCC5(C46C(O6)CC3C2)O)C7=CC(=O)OC7)C)C)O)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


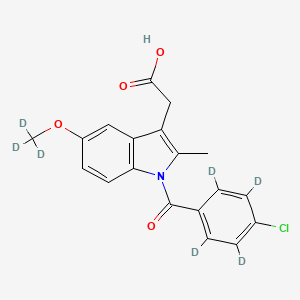

![4-butyl-2-[(E)-[3-methoxy-5-(1H-pyrrol-2-yl)pyrrol-2-ylidene]methyl]-1,4,5,6,7,8,9,10-octahydrocyclonona[b]pyrrole](/img/structure/B15136177.png)
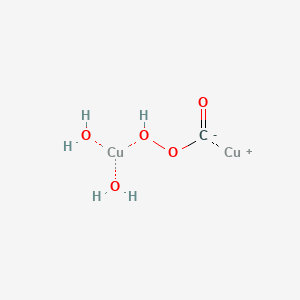
![2-amino-9-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-sulfanylidene-1,7-dihydropurin-6-one](/img/structure/B15136188.png)
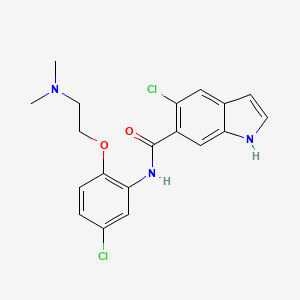
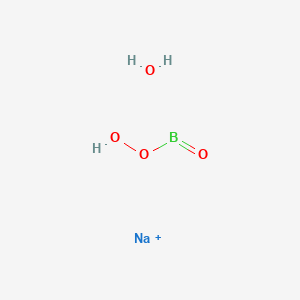
![L-Aspartic acid, N-[(1,1-dimethylethoxy)carbonyl]-, 1-(phenylmethyl) ester](/img/structure/B15136203.png)

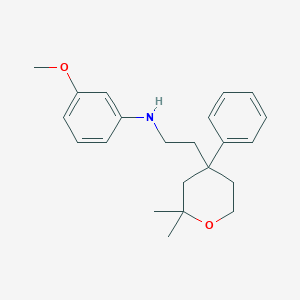
![2-ethoxy-N-[1-[3-(methylamino)phenyl]ethyl]-5-(2-methylpropanoylamino)benzamide](/img/structure/B15136216.png)
![(3Z,8R,13R,15R,16S,17S,18R,21Z,23E)-3,11,17-trimethylspiro[6,14,19,28,29-pentaoxapentacyclo[23.3.1.115,18.08,13.08,17]triaconta-3,11,21,23-tetraene-16,2'-oxirane]-5,20-dione](/img/structure/B15136217.png)
